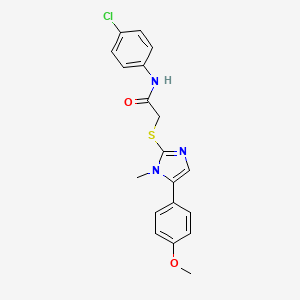

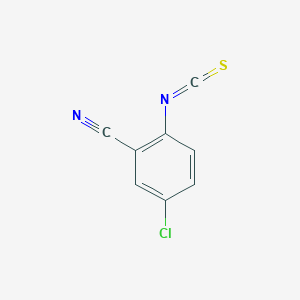

![molecular formula C26H25N5 B2798012 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442567-61-5](/img/structure/B2798012.png)

1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H25N5 and its molecular weight is 407.521. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibitors of Enzymes and Receptors :

- Compounds structurally similar to 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile have been investigated as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1. Such inhibition is crucial in developing treatments for conditions like type-2 diabetes (Latli et al., 2017).

- Novel benzimidazole derivatives have been identified as potent and selective antagonists of the ORL1 (opioid receptor-like 1) receptor, a target in treating conditions like pain and mood disorders (Okamoto et al., 2008).

Antifungal and Antibacterial Properties :

- Various derivatives with structural similarities have displayed significant antifungal activities, offering potential as new antifungal agents. This is particularly relevant in the context of increasing drug resistance among pathogenic fungi (Jin et al., 2015).

- Certain benzimidazole-pyrimidine conjugates have shown potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Al-Deeb et al., 2013).

Cancer Treatment Potential :

- Benzimidazole derivatives bearing features like those in 1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile have been studied for their potential as antitumor agents. Some of these compounds have shown efficacy against multiple cancer cell lines, suggesting their potential in cancer therapy (Abdel-Mohsen et al., 2010).

Biological Studies and Molecular Docking :

- There have been efforts in synthesizing derivatives for evaluating their biological activities, such as cytotoxic activities against cancer cell lines. Molecular docking studies of these compounds have also been conducted to understand their interactions with biological targets (Parveen et al., 2017).

Antihelminthic Activity :

- Some newly synthesized derivatives have shown promising antihelminthic activity, suggesting their potential use in treating parasitic infections (Mavrova et al., 2006).

Fluorescent Probes for DNA Detection :

- Novel aminated benzimidazo[1,2-a]quinolines, with structural resemblance, have been explored for their potential as fluorescent probes for DNA detection, an application valuable in various biological and medical research contexts (Perin et al., 2011).

Synthesis and Chemical Studies :

- Research has also focused on the synthesis and reactions of similar compounds for chemical studies, which is fundamental in understanding their properties and potential applications in various fields (Ahmed et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells . This enzyme plays a crucial role in DNA repair and programmed cell death.

Mode of Action

Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity . This suggests that the compound may interact with its targets to induce cell death in cancer cells.

Biochemical Pathways

The inhibition of parp1 and the enhancement of caspase 3/7 activity suggest that the compound may affect pathways related to dna repair and apoptosis .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have been observed to produce loss of cell viability in human-estrogen-receptor-positive breast cancer cells . This suggests that the compound may have a cytotoxic effect on cancer cells.

Propriétés

IUPAC Name |

1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5/c1-19(2)18-29-12-14-30(15-13-29)25-16-21(20-8-4-3-5-9-20)22(17-27)26-28-23-10-6-7-11-24(23)31(25)26/h3-11,16H,1,12-15,18H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPFWTFIJVHQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2797935.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)

![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)

![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2797947.png)

![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)